O-phospho-D-tyrosine
Overview
Description
O-phospho-D-tyrosine is a derivative of the amino acid D-tyrosine, where a phosphate group is attached to the hydroxyl group of the phenolic ring. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways. It is often used as a biochemical tool to study protein phosphorylation and dephosphorylation mechanisms .
Scientific Research Applications
O-phospho-D-tyrosine has numerous applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of O-Phospho-D-tyrosine are proteins, specifically at the tyrosine residues . This compound interacts with protein tyrosine kinases (PTKs) and protein tyrosine phosphatases, which are key regulators of tyrosine phosphorylation .
Mode of Action
This compound acts by adding a phosphate group to the hydroxyl group on the aromatic ring of the tyrosine residue in proteins, a process facilitated by PTKs . Conversely, the removal of the phosphate group from phosphotyrosine and phosphotyrosinated proteins is mediated by protein tyrosine phosphatases .
Biochemical Pathways
The phosphorylation of tyrosine residues by this compound is a key step in several biochemical pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . This pathway plays a critical role in signal transduction and the regulation of enzymatic activity .
Pharmacokinetics
It’s known that the compound is soluble in 4 m nh4oh and water at ph 72 .
Result of Action
The phosphorylation and dephosphorylation of tyrosine residues by this compound can lead to significant molecular and cellular effects. For instance, it has been reported that the presence of this compound can inhibit the growth of human renal and breast carcinoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s storage temperature is recommended to be -20°C . .
Biochemical Analysis
Biochemical Properties
O-phospho-D-tyrosine interacts with various enzymes, proteins, and other biomolecules. The phosphorylation of tyrosine occurs at the hydroxyl group on the aromatic ring of the tyrosine, via the action of protein tyrosine kinases (PTKs) . Conversely, dephosphorylation of this compound and phosphotyrosinated proteins occurs through the action of protein tyrosine phosphatases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been discovered that receptors for neurotrophic factors are transmembrane protein-tyrosine kinases (PTKs) .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that this compound is used in studies of tyrosine phosphorylation and has been used in affinity chromatography for the purification of IgG .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, it has been found that tyrosine is synthesized de novo via the shikimate pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been found that glucose-mediated N-glycosylation of RPTPα affects its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-phospho-D-tyrosine can be synthesized through several methods. One common approach involves the phosphorylation of D-tyrosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods: Industrial production of this compound often involves enzymatic phosphorylation using tyrosine kinases. This method is advantageous due to its specificity and efficiency. The process involves incubating D-tyrosine with adenosine triphosphate (ATP) and a suitable tyrosine kinase enzyme under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: O-phospho-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic ring can be oxidized to form quinones.
Reduction: The phosphate group can be reduced to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dephosphorylated tyrosine.
Substitution: Various substituted tyrosine derivatives.
Comparison with Similar Compounds
O-phospho-L-tyrosine: The L-isomer of O-phospho-D-tyrosine, which is more commonly found in nature and has similar biochemical properties.
Phosphoserine and Phosphothreonine: Other phosphorylated amino acids involved in signal transduction.
Uniqueness: this compound is unique due to its D-configuration, which makes it less susceptible to enzymatic degradation compared to its L-counterpart. This property makes it particularly useful in studies requiring stable phosphorylated compounds .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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